Product packaging for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine(Cat. No.:CAS No. 1190314-99-8)

5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

货号: B1525303
CAS 编号: 1190314-99-8
分子量: 147.18 g/mol
InChI 键: ZAASVWJUEZCVLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic aromatic compound featuring a fused pyrrole-pyridine core with a methyl substituent at position 5 and an amine group at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to indole alkaloids and its presence in kinase inhibitors, such as JAK3 inhibitors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B1525303 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190314-99-8

属性

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(6)11-7(5)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAASVWJUEZCVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Biological Applications

2.1 Anticancer Activity

One of the most promising applications of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is its potential as an anticancer agent. Research has shown that derivatives of this compound can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that certain derivatives exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM, demonstrating significant inhibitory activity against breast cancer cell lines .

2.2 Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes such as SGK-1 kinase. This enzyme plays a crucial role in renal and cardiovascular diseases by mediating sodium retention and cellular proliferation. Inhibitors of SGK-1 have potential therapeutic applications in treating conditions like chronic renal disease and heart failure .

2.3 Antimicrobial Properties

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Industrial Applications

Beyond its medicinal uses, this compound is also being explored for applications in materials science. Its unique electronic and optical properties make it a candidate for developing novel materials that could be used in electronic devices or sensors.

Case Studies and Research Findings

Study Findings Applications
Xingping Su et al., 2021Reported potent FGFR inhibition with IC50 values as low as 7 nMAnticancer drug development
Jin Q. et al., 2020Developed derivatives showing high ligand efficiency against FGFRsTargeting cancer therapies
Google Patent WO2006063167A1Identified compounds inhibiting SGK-1 kinase activityTreatment of renal diseases

作用机制

The mechanism by which 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, derivatives that inhibit enzymes may do so by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary widely, but common targets include enzymes, receptors, and signaling molecules.

相似化合物的比较

Physicochemical Properties

  • Lipophilicity : The methyl group at C5 increases logP compared to polar substituents like methoxy or halogens. For example, 16c (4-methoxyphenyl) has reduced lipophilicity due to the electron-donating methoxy group .
  • Solubility: Dihydrochloride salts (e.g., 6-amino-7-azaindole dihydrochloride) exhibit enhanced aqueous solubility, critical for pharmaceutical formulations .
  • Melting Points : Derivatives like 16c melt at 245–247°C, indicating high crystallinity, which may influence bioavailability .

Key Research Findings

Halogenation at C4 (e.g., 4-chloro) may introduce reactivity but could compromise metabolic stability .

Synthetic Feasibility :

  • High-yield syntheses (85–94%) for aryl-substituted derivatives (e.g., 16a-c) suggest that position 2 is amenable to functionalization .
  • Salt formation (e.g., dihydrochloride) is a practical strategy to enhance solubility without altering the core structure .

Drug Design Implications: The methyl group at C5 balances lipophilicity and metabolic stability, making it a preferred substituent in early-stage drug candidates .

生物活性

5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its structure comprises a pyrrole and a pyridine ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C8H9N3C_8H_9N_3, with a molecular weight of 147.18 g/mol. The presence of both a methyl group and an amine group enhances its reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Functional Groups Methyl (–CH₃), Amine (–NH₂)
Heterocycles Present Pyrrole, Pyridine

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit specific enzymes involved in cancer pathways, making it a candidate for further pharmacological exploration.

  • Mechanism of Action : The compound interacts with various molecular targets, modulating enzyme activity or receptor function. This interaction can lead to the inhibition of tumor growth and metastasis.
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound show promising activity against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC50 values for these compounds have shown significant reductions, indicating improved antiproliferative effects compared to untreated controls .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, presenting potential as an antibacterial agent.

  • Activity Against Bacteria : The compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition .
  • Comparison with Controls : In comparative studies, the antimicrobial efficacy of this compound was found to be superior to conventional antibiotics like ciprofloxacin in certain assays .

Other Biological Activities

In addition to anticancer and antimicrobial properties, research has suggested that this compound may possess anti-inflammatory and neuroprotective effects.

Study 1: Antiproliferative Activity

A study published in MDPI evaluated the antiproliferative effects of various pyridine derivatives, including this compound. The results indicated that modifications in the structure significantly enhanced the biological activity against cancer cell lines:

CompoundCell LineIC50 (µM)
5-Methyl-Pyrrolo AmineHeLa0.058
Control (Untreated)HeLa>100

This data highlights the potential effectiveness of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of pyrrolo derivatives showed promising results:

CompoundPathogenMIC (µg/mL)
5-Methyl-Pyrrolo AmineStaphylococcus aureus3.125
Control (Ciprofloxacin)Staphylococcus aureus2

The findings suggest that this compound could serve as a lead for developing new antibacterial agents .

准备方法

Cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with Active Methylene Compounds

A prominent method to prepare substituted 1H-pyrrolo[2,3-b]pyridines, including derivatives with methyl substitution at position 5 and amine at position 6, involves the cyclocondensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds under acidic reflux conditions.

  • Starting Materials : 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives (3a-c), where substituents can vary (e.g., H, CH3, Br).
  • Reagents : Active methylene compounds such as acetylacetone, ethyl cyanoacetate, and malononitrile.
  • Conditions : Reflux in acetic acid with catalytic drops of concentrated hydrochloric acid for approximately 4 hours.
  • Workup : Purification by silica gel column chromatography.

This method yields the target 1H-pyrrolo[2,3-b]pyridine derivatives (compounds 4a-c, 5a-c, and 6a-c), where the methyl group at position 5 and the amino group at position 6 can be introduced depending on the choice of active methylene compound.

Reaction Scheme Overview :

Step Reagents/Conditions Outcome
1 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + acetylacetone Formation of 5-methyl substituted pyrrolo[2,3-b]pyridine
2 Reflux in acetic acid + catalytic HCl Cyclocondensation yielding fused heterocycle
3 Purification via silica gel chromatography Isolation of pure product

Spectroscopic Confirmation :

  • IR: NH2 stretch ~3440 cm⁻¹, C=O ~1675 cm⁻¹, C=N ~1595 cm⁻¹; disappearance of nitrile CN band (~2200 cm⁻¹) confirms cyclization.
  • ^1H NMR: Singlet at ~12 ppm for NH2 protons.
  • ^13C NMR: Signals at ~159 ppm (C=O), ~153 ppm (C=N), absence of nitrile carbon signal (~114 ppm).
  • Mass spectrometry confirms molecular weight consistent with the target compound.

This approach is efficient and allows for structural diversity by varying the active methylene component, enabling the synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives with different substituents.

Cross-Coupling Strategies Involving Pyrrolo[2,3-b]pyridine Intermediates

Another synthetic route involves palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig amination, to construct the pyrrolo[2,3-b]pyridine core with desired substitutions.

  • Key Intermediate : 2-iodo-4-chloropyrrolopyridine.
  • Steps :
    • Suzuki–Miyaura coupling at C-2 position with arylboronic acids.
    • Buchwald–Hartwig amination at C-4 position with amines.
  • Challenges : Protection of hydroxyl and pyrrole groups is often necessary to achieve chemoselectivity.
  • Deprotection : Final deprotection steps (e.g., trimethylsilylethoxymethyl removal) can be challenging due to side reactions.

This strategy allows for precise introduction of amino groups at position 6 and methyl or other substituents at position 5 by choosing appropriate coupling partners. Although this method is more complex, it offers high selectivity and modularity.

Resin-Bound Synthesis and Functional Group Transformations

In some patented methods, resin-bound intermediates are used to facilitate purification and functional group transformations:

  • Resin-bound pyrrolo[2,3-b]pyridine derivatives are treated with reagents such as p-toluenesulfonyl chloride in biphasic conditions (dichloromethane/NaOH).
  • Subsequent treatment with ammonia in methanol releases the target amine-containing pyrrolo[2,3-b]pyridine.
  • Reactions are typically conducted under reflux with nitrogen atmosphere for several hours.
  • Workup involves filtration, solvent extraction, and drying over sodium sulfate.

This approach is suitable for scale-up and purification ease but requires specialized resin handling.

Methylation and Functional Group Modifications

Methylation of pyrrolo[2,3-b]pyridine precursors can be achieved using sodium hydride and methyl iodide to introduce the 5-methyl group:

  • Starting from 1H-pyrrolo[2,3-b]pyridine derivatives.
  • Methylation proceeds under basic conditions (NaH) followed by alkylation with MeI.
  • Subsequent nitration, Suzuki coupling, and catalytic reduction steps can introduce the amino group at position 6.
  • Final condensation with acyl chlorides can further functionalize the amine.

This multi-step approach allows for fine-tuning of substitution patterns and yields the desired this compound derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Challenges
Cyclocondensation with active methylene compounds 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + acetylacetone/ethyl cyanoacetate/malononitrile Acetic acid, catalytic HCl, reflux 4 h Simple, efficient, versatile Requires purification by chromatography
Cross-coupling (Suzuki, Buchwald–Hartwig) 2-iodo-4-chloropyrrolopyridine + arylboronic acids + amines Pd-catalysts, protective groups, deprotection steps High selectivity, modular Multi-step, protection/deprotection needed
Resin-bound synthesis Resin-bound pyrrolo[2,3-b]pyridine intermediates p-toluenesulfonyl chloride, ammonia/methanol, reflux Facilitates purification Requires resin handling
Methylation and functional group modification Pyrrolo[2,3-b]pyridine derivatives NaH, MeI, nitration, Suzuki coupling, catalytic reduction Precise substitution control Multi-step, complex sequence

Detailed Research Findings

  • The cyclocondensation method is validated by IR, NMR, and mass spectrometry data confirming the formation of the fused heterocycle and substitution pattern.
  • Cross-coupling techniques have been optimized to manage chemoselectivity challenges, especially protecting sensitive pyrrole and hydroxyl groups.
  • Resin-bound techniques provide an alternative for large-scale synthesis with easier purification but are less common in academic research.
  • Methylation followed by nitration and coupling reactions is a classical approach enabling stepwise functionalization, useful for complex derivatives.

常见问题

Basic: What synthetic strategies are effective for preparing 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Palladium-catalyzed cross-coupling to introduce substituents (e.g., methyl groups) at the 5-position.
  • Cyclization reactions using reagents like POCl₃ or PCl₃ to form the pyrrolopyridine core.
  • Amination via Buchwald-Hartwig coupling or nucleophilic substitution to install the 6-amine group.
    Optimization Tips:
  • Control temperature (<100°C) to minimize decomposition of heat-sensitive intermediates.
  • Use anhydrous solvents (e.g., THF, DMF) under inert gas to prevent hydrolysis.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity .

Basic: How can researchers characterize the purity and structural identity of this compound?

Answer: Use a combination of analytical techniques:

  • LC-MS : Confirm molecular weight (147.18 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., pyrrole NH at δ ~11 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • Elemental Analysis : Validate C, H, N composition (theoretical: C 65.29%, H 6.16%, N 28.55%).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Basic: What are the recommended handling and storage protocols for this compound?

Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation of dust; employ HEPA filters.
  • Storage : Store in amber vials under nitrogen at –20°C. Desiccate with silica gel to prevent hygroscopic degradation.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How does this compound interact with biological targets like kinases?

Answer: The compound acts as a JAK kinase inhibitor by binding to the ATP-binding pocket. Key interactions:

  • The pyrrolopyridine core forms π-π stacking with Phe residues.
  • The 6-amine group hydrogen-bonds to the hinge region (e.g., Glu915 in JAK3).
  • Methyl substitution at C5 enhances hydrophobic interactions with Leu955.
    Validation : Use surface plasmon resonance (SPR) for binding affinity (KD) and kinase inhibition assays (IC₅₀ < 100 nM reported in JAK3 models) .

Advanced: What metabolic pathways are observed for pyrrolopyridine derivatives, and how does structural modification affect metabolic stability?

Answer: In vivo metabolism involves:

  • Phase I : Hydroxylation at the methyl group (CYP3A4/5-mediated), followed by oxidation to a carboxylic acid.
  • Phase II : Conjugation with N-acetylglucosamine (unique to primates) or glucuronidation (rodents).
    Stability Optimization :
  • Replace the methyl group with CF₃ to block hydroxylation.
  • Introduce electron-withdrawing groups (e.g., Cl) at C3 to reduce CYP affinity .

Advanced: What computational methods are suitable for predicting the binding mode of this compound to therapeutic targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 4LVC for JAK3).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Models : Train on pyrrolopyridine analogs to predict IC₅₀ values (R² > 0.8 achievable with Random Forest) .

Advanced: How can researchers resolve contradictions in solubility data for this compound across different solvents?

Answer:

  • Experimental Approach : Perform shake-flask solubility assays with HPLC quantification.
    • Polar solvents : High solubility in DMSO (>50 mg/mL) but poor in water (<0.1 mg/mL).
    • Co-solvents : Use 10% PEG-400 in PBS to enhance aqueous solubility (up to 2 mg/mL).
  • Theoretical Modeling : Apply Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Advanced: What strategies mitigate off-target effects of pyrrolopyridine-based kinase inhibitors?

Answer:

  • Selectivity Screening : Profile against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Structural Tweaks :
    • Modify the C3 position with bulky groups (e.g., isopropyl) to sterically block non-target kinases.
    • Replace the pyrrole NH with O or S to alter H-bonding patterns.
  • Covalent Inhibition : Introduce acrylamide warheads for irreversible binding to cysteine residues near the ATP site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Reactant of Route 2
Reactant of Route 2
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。